molecular formula C11H17N3O B6035069 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

货号 B6035069
分子量: 207.27 g/mol
InChI 键: KAFSCBQLGNQSIH-ZROIWOOFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It was first synthesized by scientists at the University of California in 2008, and since then, it has been used in numerous scientific studies to investigate its potential as a therapeutic agent.

作用机制

3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 works by binding to the switch regions of Rho GTPases, which are critical for their activation. By binding to these regions, 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 prevents the activation of Rho GTPases and inhibits their downstream signaling pathways. This ultimately leads to the inhibition of cell growth, migration, and invasion.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of platelet-derived growth factor receptor (PDGFR), which is involved in the regulation of cell growth and proliferation. 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell survival and proliferation.

实验室实验的优点和局限性

One of the advantages of using 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and use in experiments. It has also been extensively studied, which means that there is a significant amount of data available on its mechanism of action and potential therapeutic applications.
However, one of the limitations of using 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 is that it is not highly selective for Rho GTPases. It has been shown to inhibit the activity of other proteins, such as PDGFR and Akt, which can make it difficult to interpret the results of experiments.

未来方向

There are several potential future directions for research on 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864. One area of focus could be on developing more selective inhibitors of Rho GTPases that do not inhibit the activity of other proteins. Another area of focus could be on investigating the potential of 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 as a therapeutic agent in other diseases, such as neurodegenerative disorders or cardiovascular disease. Finally, further research could be done to investigate the potential of 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 in combination with other therapeutic agents, such as chemotherapy or radiation therapy, for the treatment of cancer.

合成方法

The synthesis of 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 involves a multi-step process that begins with the reaction of 2-methyl-2-nitropropane with 2-bromoethylamine hydrobromide. The resulting product is then treated with sodium methoxide to form the corresponding oxime. The final step involves the reduction of the oxime to the desired product, 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864.

科学研究应用

3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the activity of Rho GTPases, which are proteins that are involved in the regulation of cell growth, migration, and invasion. By inhibiting the activity of these proteins, 3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime 1864 has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

属性

IUPAC Name

(NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-4-7-10-8(13-12-7)5-11(2,3)6-9(10)14-15/h15H,4-6H2,1-3H3,(H,12,13)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFSCBQLGNQSIH-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC2=C1C(=NO)CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC2=C1/C(=N\O)/CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。